1H-Imidazole-2-carboxaldehyde oxime
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Overview
Description
1H-Imidazole-2-carboxaldehyde oxime is a useful research compound. Its molecular formula is C4H5N3O and its molecular weight is 111.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidative Conversion and Kinetic Studies
Research by Manjunatha and Puttaswamy (2016) explored the oxidative conversion of various imidazoles, including 1H-imidazole-2-carboxaldehyde (2-CaIzlH), to imidazolones using chloramine-B. This study provided insight into the reaction kinetics and the environmental benefits of using eco-friendly reagents for the conversion of imidazoles to imidazolones (Manjunatha & Puttaswamy, 2016).
Acid-Base and Tautomeric Equilibria
Somin, Shapranova, and Kuznetsov (1973) investigated the acid-base and tautomeric equilibria of various oximes, including imidazole-2-carboxaldehyde oxime. They determined the parameters of these equilibria in aqueous solutions, contributing to the understanding of the chemical behavior of these compounds (Somin, Shapranova, & Kuznetsov, 1973).
Synthesis and Environmental Impact
Maxut, Nozière, Fenet, and Mechakra (2015) studied the formation of small imidazoles, including imidazole-2-carboxaldehyde, from reactions of glyoxal with NH4(+) in water. Their research is particularly relevant for understanding environmentally-friendly synthetic procedures and the chemistry of natural environments (Maxut et al., 2015).
NMR Characterization
Martínez, Romasanta, Chattah, and Buldain (2010) conducted NMR characterization of the hydrate and aldehyde forms of imidazole-2-carboxaldehyde and its derivatives. Their research contributes to the understanding of the stability and existence of different forms of this compound (Martínez et al., 2010).
Application in Synthesis of Spin Probes
Kirilyuk et al. (2003) worked on the synthesis of new pH-sensitive spin probes using 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. This research highlights the application of imidazole derivatives in the development of sensitive probes for scientific studies (Kirilyuk et al., 2003).
Fluorescent Sensing of Ions
Jeyanthi, Iniya, Krishnaveni, and Chellappa (2013) developed a ratiometric fluorescent sensor based on an imidazole platform, which included imidazole-2-carboxaldehyde, for the selective recognition of Al3+ ions. Their work is significant in the field of chemosensing and environmental monitoring (Jeyanthi et al., 2013).
Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes
Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, and Hirva (2016) analyzed silver imidazolecarbaldehyde oxime complexes. They explored the coordination modes and structural aspects, which is crucial for understanding the interaction of metal ions with organic ligands (Ofori et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazoles, the core structure of this compound, are known to interact with a diverse range of biological targets, including enzymes and receptors .
Mode of Action
Imidazoles are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical pathways due to their diverse range of targets .
Pharmacokinetics
The molecular weight of 960874 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Properties
IUPAC Name |
(NE)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKWQRUCZNBSDY-XVNBXDOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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